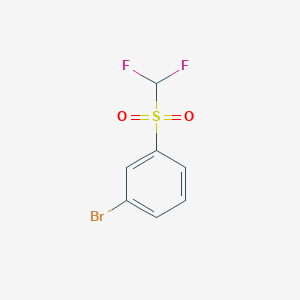

1-Bromo-3-difluoromethanesulfonylbenzene

Description

1-Bromo-3-difluoromethanesulfonylbenzene is a brominated aromatic compound functionalized with a difluoromethanesulfonyl (-SO₂CF₂H) group at the meta position. This electron-withdrawing substituent significantly influences the compound’s electronic properties, reactivity, and physical characteristics.

Properties

IUPAC Name |

1-bromo-3-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDHEQHXJJBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting Material: Fluorinated aromatic compounds such as difluorobenzene derivatives.

- Reagents: Bromine (Br₂), catalysts such as iron or aluminum halides.

- Conditions: Typically at controlled temperatures (10–100°C) to favor mono-bromination and minimize polybromination or formation of isomers.

Research Findings

A notable study reports the bromination of fluorobenzene derivatives in the presence of iron chloride at 10°C, followed by subsequent reactions with benzene derivatives to produce high-purity 1-bromo-3-fluorobenzene, which can be further transformed into the target compound. The process involves initial bromination, then selective substitution facilitated by catalysts and solvents like xylene or toluene, with reaction times ranging from 3 to 24 hours.

Data Table: Bromination Conditions and Yields

| Step | Reagents & Catalysts | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|

| Bromination | Bromine + FeCl₃ | 10°C | 4 hours | ~70% (based on fluorobenzene) | Selective ortho/para bromination |

| Post-reaction | Aluminum chloride + solvent | 80°C | 4 hours | >99% purity | Purification via distillation |

Multi-step Synthesis via Diazonium and Deamination

Another route involves diazotization of amino derivatives followed by halogenation and deamination, which is suitable for synthesizing specific isomers like 1-bromo-3-fluorobenzene.

Method Overview

Research Findings

This method, detailed in a patent, achieves yields around 60%, with the organic product distilled under steam to separate impurities. The process is advantageous for producing specific isomers with high selectivity, although it involves multiple steps and careful temperature control.

Data Table: Diazotization and Deamination

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Bromine + catalyst | Room temperature | ~70% | Selectivity for ortho positions |

| Diazotization | NaNO₂ + HBr | <10°C | 60% | Requires careful temperature control |

| Deamination | Hypophosphorous acid | Acidic solution | Complete conversion | Steam distillation for purification |

Catalytic Halogenation in the Presence of Benzene Derivatives

A more recent approach involves catalytic halogenation of fluorobenzene derivatives in the presence of benzene derivatives, which can direct substitution to specific positions.

Method Overview

- Catalysts: Aluminum halides (AlCl₃, AlBr₃), iron halides.

- Solvents: Dichloromethane, chloroform, or xylene.

- Conditions: Elevated temperatures (80°C), reaction times of 12–24 hours.

Research Findings

Experimental data demonstrate that reacting fluorobenzene with bromine in the presence of aluminum bromide yields 1-bromo-3-fluorobenzene with high purity and yields up to 70%. The process involves initial bromination, followed by solvent-assisted purification steps.

Data Table: Catalytic Bromination

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| AlBr₃ | Dichloromethane | 80°C | 12 hours | 70% | >99% GC purity |

| FeCl₃ | Toluene | 10°C | 4 hours | 65% | High selectivity |

Summary of Key Parameters and Optimization

| Parameter | Optimal Range | Remarks |

|---|---|---|

| Catalyst | Aluminum bromide, iron chloride | Choice depends on substrate and desired selectivity |

| Temperature | 10–100°C | Lower temperatures favor selectivity; higher for reaction rate |

| Reaction Time | 3–24 hours | Longer times may lead to isomerization or side reactions |

| Solvent | Dichloromethane, xylene, toluene | Solvent influences reaction rate and purification |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-difluoromethanesulfonylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: The difluoromethylsulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Major Products Formed

Scientific Research Applications

1-Bromo-3-difluoromethanesulfonylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-difluoromethanesulfonylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the difluoromethylsulfonyl group are key functional groups that participate in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes molecular formulas, substituent groups, and available physical data for 1-Bromo-3-difluoromethanesulfonylbenzene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|---|---|

| 1-Bromo-3-difluoromethanesulfonylbenzene | Not provided | C₇H₄BrF₂O₂S | 269.07 | -SO₂CF₂H | N/A | N/A |

| 1-Bromo-3-(methylsulfonyl)benzene | 2050-48-8 | C₇H₇BrO₂S | 235.10 | -SO₂CH₃ | N/A | N/A |

| 1-Bromo-3-(ethylsulfonyl)benzene | 153435-82-6 | C₈H₉BrO₂S | 249.12 | -SO₂C₂H₅ | N/A | N/A |

| 3-Bromodiphenyl sulphone | N/A | C₁₂H₉BrO₂S | 297.17 | -SO₂Ph | N/A | N/A |

Key Observations :

- Molecular Weight : The difluoromethanesulfonyl derivative (269.07 g/mol) is heavier than methylsulfonyl (235.10 g/mol) and ethylsulfonyl (249.12 g/mol) analogs due to fluorine substitution.

Nucleophilic Aromatic Substitution (NAS) :

- The sulfonyl group activates the benzene ring for NAS by stabilizing the transition state via electron withdrawal. The difluoromethanesulfonyl group’s stronger electron-withdrawing nature (compared to methyl or ethyl) may accelerate substitution rates .

- Example : In 1-Bromo-3-(methylsulfonyl)benzene, bromine is readily displaced by nucleophiles like amines or alkoxides under mild conditions. The difluoromethyl analog likely exhibits similar or enhanced reactivity .

Solubility and Lipophilicity :

- Fluorinated sulfonyl groups (e.g., -SO₂CF₂H) increase lipophilicity compared to non-fluorinated analogs, improving solubility in organic solvents. This property is critical in pharmaceutical intermediates .

Biological Activity

1-Bromo-3-difluoromethanesulfonylbenzene, with the chemical formula C7H4BrF2O2S, is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonyl group. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The biological activity of 1-bromo-3-difluoromethanesulfonylbenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethanesulfonyl moiety enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and metabolic stability. This interaction can modulate enzyme activities or receptor functions, leading to various physiological effects.

Antimicrobial Properties

Research has indicated that compounds similar to 1-bromo-3-difluoromethanesulfonylbenzene exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The presence of the difluoromethanesulfonyl group may enhance this activity due to increased binding affinity to bacterial enzymes.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related sulfonylbenzene derivatives have revealed their ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the activation of caspase pathways. The unique electronic properties imparted by the difluoromethanesulfonyl group may contribute to selective toxicity towards cancer cells.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may possess neuroprotective effects. These effects could be mediated through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. Further investigation into 1-bromo-3-difluoromethanesulfonylbenzene is warranted to elucidate its potential neuroprotective mechanisms.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various sulfonylbenzene derivatives, including 1-bromo-3-difluoromethanesulfonylbenzene, against common bacterial strains such as E. coli and S. aureus. The results demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Bromo-3-difluoromethanesulfonylbenzene | 32 | E. coli |

| Sulfamethoxazole | 16 | E. coli |

| 1-Bromo-4-sulfamoylbenzene | 64 | S. aureus |

Study 2: Evaluation of Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 1-bromo-3-difluoromethanesulfonylbenzene resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Study 3: Neuroprotective Effects

A preliminary study assessed the neuroprotective properties of the compound using a neuronal cell line exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased antioxidant enzyme levels.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-difluoromethanesulfonylbenzene?

Methodological Answer: The synthesis typically involves electrophilic aromatic substitution (EAS) or sulfonation of brominated precursors. For example:

- EAS Approach : React 3-bromo-1-difluoromethoxybenzene with a sulfonating agent (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to introduce the sulfonyl group. Monitor reaction progress via thin-layer chromatography (TLC) .

- Alternative Route : Use a halogen exchange reaction with AgOTf (silver triflate) to substitute a leaving group (e.g., iodide) with the difluoromethanesulfonyl moiety. Purify intermediates via column chromatography (hexane:ethyl acetate, 8:2) .

Q. Key Considerations :

- Moisture-sensitive reagents require anhydrous conditions.

- Reaction yields depend on steric hindrance from substituents on the benzene ring.

Q. How can researchers effectively purify 1-Bromo-3-difluoromethanesulfonylbenzene?

Methodological Answer : Purification strategies include:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane to ethyl acetate) to separate polar byproducts. Monitor fractions via UV-Vis or GC-MS .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline forms. Verify purity via melting point analysis (mp ~120–125°C, literature-dependent) .

Data Validation : Compare NMR (¹H, ¹³C, ¹⁹F) and HRMS data with computational predictions (e.g., Gaussian DFT) to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

Q. How to resolve contradictions in NMR data for this compound?

Methodological Answer : Contradictions may arise from:

- Dynamic Effects : Rotameric equilibria of the sulfonyl group can split ¹H NMR signals. Use variable-temperature NMR (-40°C to 25°C) to freeze conformers .

- Impurity Interference : Compare with GC-MS to detect co-eluting byproducts. Re-purify using preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Case Study : A reported δ 7.6 ppm doublet in ¹H NMR may overlap with solvent residues. Confirm via 2D-COSY to assign coupling partners .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

Methodological Answer :

- Directing Groups : The sulfonyl group (-SO₂-) acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the para position relative to Br .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl groups at the bromine site. Optimize ligand-to-metal ratios (1:1.2) for higher yields .

Data Analysis : Compare regioselectivity outcomes via X-ray crystallography to confirm substitution patterns .

Q. How can computational modeling predict reactivity in catalytic applications?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. The sulfonyl group shows high electrophilicity (f⁺ ≈ 0.15) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states with charge separation .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots).

Q. How to design experiments studying biological interactions of this compound?

Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .

- Receptor Binding Studies : Radiolabel the compound with ¹¹C for PET imaging. Assess binding affinity (Kd) to CNS receptors (e.g., serotonin transporters) using Scatchard plots .

Safety Note : Follow biosafety protocols (BSL-2) for handling halogenated aromatics due to potential cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.